Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate
Description
Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate is a fluorinated aromatic ester featuring a bromine atom at position 2, a fluorine atom at position 3, and a trifluoromethyl group at position 5. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance stability and direct reactivity in subsequent reactions .
Properties
Molecular Formula |
C9H5BrF4O2 |
|---|---|
Molecular Weight |
301.03 g/mol |
IUPAC Name |
methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(11)7(5)10/h2-3H,1H3 |
InChI Key |
LPZNJJAIAZHRSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate generally follows a multi-step sequence starting from commercially available fluorinated benzoic acid derivatives or related aromatic precursors. The key steps include:
Selective Bromination: Introduction of the bromine atom at position 2 is typically achieved by bromination of a fluorinated benzoic acid or benzotrifluoride derivative. Brominating agents such as N-bromosuccinimide in the presence of catalysts like iron(III) bromide are used under controlled temperature conditions (0 to 20 degrees Celsius) to minimize side reactions and ensure regioselectivity.
Trifluoromethylation: The trifluoromethyl group at position 5 is introduced either by starting from a trifluoromethylated aromatic precursor or via electrophilic trifluoromethylation techniques.
Esterification: The carboxylic acid group is converted into the methyl ester by treatment with methanol under acidic conditions, typically using sulfuric acid or other acid catalysts, to yield the methyl ester functionality.
Purification: The crude product is purified by recrystallization using ethanol/water mixtures or chromatographic techniques to achieve high purity.
Industrial Scale Production
In industrial settings, the synthesis is often optimized through continuous flow processes to enhance yield and reproducibility. Automated reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow bromination and esterification steps minimizes side reactions and facilitates scale-up.
Purification at this scale employs recrystallization and chromatographic methods adapted for large volumes, ensuring the isolation of this compound with high purity suitable for further applications.
A representative laboratory synthesis involves the following steps:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting material: 3-fluoro-5-(trifluoromethyl)benzoic acid; Brominating agent: N-bromosuccinimide; Catalyst: FeBr3; Solvent: Acetic acid; Temperature: 0–20 °C | Selective bromination at position 2 | Moderate to high (45–60) |
| 2 | Esterification with methanol; Acid catalyst (H2SO4); Reflux conditions | Conversion of carboxylic acid to methyl ester | High (80–90) |
| 3 | Purification by recrystallization (ethanol/water) or chromatography | Isolation of pure product | — |
To confirm the structure and regiochemistry of this compound, several analytical techniques are employed:
Nuclear Magnetic Resonance Spectroscopy: ^19F NMR identifies distinct fluorine environments, distinguishing the fluorine atom and trifluoromethyl group, while ^1H NMR reveals aromatic proton coupling patterns consistent with substitution positions.
X-ray Crystallography: Provides definitive spatial arrangement of substituents on the aromatic ring, confirming the position of bromine, fluorine, and trifluoromethyl groups.
Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight and fragmentation patterns matching the target compound.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Applications |
|---|---|---|---|---|
| This compound | C9H5BrF4O2 | 301.03 | Br (2), F (3), CF3 (5) | Pharmaceutical intermediates |
| Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate | C9H5BrF4O2 | 301.03 | Br (5), F (3), CF3 (2) | Medicinal chemistry |
| Methyl 3-bromo-5-(trifluoromethyl)benzoate | C9H6BrF3O2 | 283.04 | Br (3), CF3 (5) | Cross-coupling reactions |
Maintaining low temperatures during bromination (0–20 °C) reduces side reactions and improves regioselectivity.
Using acetic acid as a solvent stabilizes intermediates during bromination.
Reaction progress monitoring via thin-layer chromatography or high-performance liquid chromatography ensures timely termination for optimal yield.
Recrystallization solvents and conditions should be selected to maximize purity while minimizing product loss.
Store the compound in airtight, light-resistant containers at 0–6 degrees Celsius to prevent hydrolysis of the ester and debromination.
Use desiccants such as silica gel to minimize moisture absorption, which can degrade trifluoromethyl groups.
Avoid prolonged exposure to bases or nucleophiles that may cleave the methyl ester.
This compound is synthesized via selective bromination of a fluorinated trifluoromethylated benzoic acid derivative, followed by methyl esterification. The process requires careful control of reaction conditions to ensure regioselectivity and high yield. Industrial production benefits from continuous flow techniques and automated control. Analytical characterization confirms the substitution pattern, ensuring the compound's suitability for use as a pharmaceutical intermediate.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates nucleophilic displacement of bromine. The trifluoromethyl and fluorine groups enhance electrophilicity at the ortho and para positions relative to bromine, enabling regioselective substitutions.
Key Reaction Example
| Reaction Type | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Bromine displacement | Cu(I)Br, NaNO₂, HBr in acetonitrile/water at 0-70°C | 78% | 2-Bromo-3-fluorobenzoic acid derivatives |
This method mirrors Sandmeyer reaction mechanisms, where bromine is replaced via diazonium intermediate formation .
Transition Metal-Catalyzed Cross-Couplings
The bromide moiety participates in palladium-catalyzed couplings, enabling C-C bond formation with organometallic reagents.
Suzuki-Miyaura Coupling
| Reaction Partners | Catalyst System | Solvent | Temp | Yield | Application | Source |
|---|---|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ (aq) | THF | 80°C | 57% | Biaryl synthesis for drug discovery |
Low-Yield Coupling Case Study
| Reaction Partners | Catalyst System | Solvent | Temp | Yield | Notes | Source |
|---|---|---|---|---|---|---|
| Heteroaryl halides | Undisclosed Pd catalyst | Methanol | RT | 7% | Demonstrated feasibility in complex systems |
Grignard Reagent Formation
The bromide undergoes magnesium-halogen exchange to generate aryl Grignard intermediates:
Synthetic Utility
-
Step 1 : React with Mg/I₂ in THF at 45°C to form aryl magnesium bromide .
-
Step 2 : Quench with electrophiles (e.g., trimethyl borate) to yield boronic acids for further coupling .
Functional Group Interconversion
While direct ester hydrolysis data is limited, analogous compounds undergo:
Potential Pathways
| Reaction | Reagents | Expected Product |
|---|---|---|
| Ester hydrolysis | H₂SO₄/H₂O or NaOH/EtOH | 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid |
| Amidation | NH₃/MeOH under high pressure | Corresponding benzamide |
Comparative Reactivity Analysis
The trifluoromethyl group significantly alters electronic properties compared to non-fluorinated analogs:
| Property | Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate | Methyl 2-bromo-4-fluorobenzoate |
|---|---|---|
| Hammett σₚ value | +0.54 (CF₃) | +0.06 (F) |
| Rate of SNAr | 12× faster (in DMSO) | Baseline |
| Lipophilicity (logP) | 2.8 | 1.9 |
Industrial-Scale Considerations
Optimized protocols for large-scale synthesis emphasize:
-
Continuous flow reactors to manage exothermic halogenation steps
-
Automated purification via fractional crystallization in hexane/ethyl acetate mixtures
This compound’s reactivity profile underscores its value in medicinal chemistry and materials science, particularly for constructing fluorinated aromatic architectures. Further exploration of photoredox catalysis and C-H functionalization could expand its synthetic utility.
Scientific Research Applications
Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of electronegative fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Positional Isomers
a. Methyl 5-Bromo-2-Fluoro-4-(Trifluoromethyl)Benzoate (CAS 2007915-72-0)
- Substituent Positions : Bromo (5), Fluoro (2), Trifluoromethyl (4)
- The altered substituent positions also influence electronic effects, directing electrophilic substitution to different sites .
b. Methyl 2-Bromo-4-(Trifluoromethyl)Benzoate (CAS 1214334-90-3)
Functional Group Variations
a. Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)Benzoate (CAS 1805457-70-8)
- Substituents : Chloro (2), Fluoro (5), Trifluoromethyl (3)
- Key Differences: Replacement of bromine with chlorine reduces leaving-group ability in nucleophilic substitution reactions.
b. Methyl 2-Amino-4-Chloro-5-(Trifluoromethyl)Benzoate (MTBTB, CAS 1698027-36-9)
- Substituents: Amino (2), Chloro (4), Trifluoromethyl (5)
- Key Differences: The electron-donating amino group at position 2 activates the aromatic ring for electrophilic substitution, contrasting with the deactivating bromine in the target compound. MTBTB demonstrates cytotoxic activity in cancer cells, highlighting the pharmacological impact of amino substitution .
Substituent Modifications
a. Methyl 3-Bromo-5-(Trifluoromethyl)Benzoate (CAS 187331-46-0)
b. Methyl 2-Methyl-3-Nitro-5-(Trifluoromethoxy)Benzoate
- Substituents : Methyl (2), Nitro (3), Trifluoromethoxy (5)
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Key Applications |
|---|---|---|---|---|
| Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate | C9H5BrF4O2 | 301.03 | Br (2), F (3), CF3 (5) | Pharmaceutical intermediates |
| Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate | C9H5BrF4O2 | 301.03 | Br (5), F (2), CF3 (4) | Agrochemical synthesis |
| Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate | C10H7ClF4O2 | 270.61 | Cl (2), F (5), CF3 (3) | Drug candidate intermediates |
| MTBTB | C9H7ClF3NO2 | 253.61 | NH2 (2), Cl (4), CF3 (5) | Anticancer agents |
| Methyl 3-bromo-5-(trifluoromethyl)benzoate | C9H6BrF3O2 | 283.04 | Br (3), CF3 (5) | Cross-coupling reactions |
Research Findings and Implications
- Reactivity: Bromine at position 2 in the target compound facilitates nucleophilic aromatic substitution, whereas chlorine or amino groups in analogs alter reaction pathways .
- Pharmacological Impact: Amino-substituted derivatives like MTBTB exhibit cytotoxic properties, while trifluoromethyl groups enhance metabolic stability in vivo .
- Synthetic Challenges : Multi-halogenated compounds require precise reaction conditions to avoid undesired side reactions, as seen in nitration and bromination protocols .
Biological Activity
Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 358.08 g/mol. Its structure features multiple halogen substituents, which enhance its lipophilicity and reactivity, making it a valuable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine and fluorine atoms increases its binding affinity to various receptors and enzymes, potentially modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways crucial for cellular function and disease progression.
Pharmacological Applications
- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The trifluoromethyl group is known to enhance the efficacy of drugs against bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anti-cancer Potential : Some studies suggest that fluorinated benzoates may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms . The specific activity of this compound in this context requires further investigation but shows promise based on related compounds.
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes has been noted in preliminary studies, indicating potential as a therapeutic agent in treating diseases linked to enzyme dysregulation .
Study 1: Antimicrobial Efficacy
A study conducted on a series of fluorinated benzoates, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations (e.g., MIC = 0.39 mg/L against MRSA) .
Study 2: Anti-cancer Activity
In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. While specific data on this compound is limited, its structural analogs have shown promising results in reducing tumor growth in animal models .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination and esterification steps. For analogs like methyl 2-acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate, diazotization with NaNO₂ in H₂SO₄/CH₃COOH followed by bromination using HBr/CuBr achieves moderate yields (~48%) . Key optimizations include:
- Temperature control (0–20°C) to minimize side reactions.
- Use of acetic acid as a solvent to stabilize intermediates.
- Monitoring reaction progress via TLC or HPLC to terminate at optimal conversion.
Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) .
Q. How can researchers characterize the regiochemistry of substituents in this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR identifies coupling between aromatic protons and substituents. For example, meta-fluorine and trifluoromethyl groups show distinct splitting patterns .
- X-ray Crystallography : Resolves spatial arrangement of bromo, fluoro, and trifluoromethyl groups, critical for confirming regiochemistry .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or debromination .
- Use desiccants (e.g., silica gel) to minimize moisture absorption, which can degrade trifluoromethyl groups .
- Avoid prolonged exposure to bases or nucleophiles, which may cleave the methyl ester .
Advanced Research Questions
Q. How do electron-withdrawing groups (Br, F, CF₃) influence reactivity in cross-coupling reactions?
- Methodological Answer : The trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the para position. Bromine acts as a leaving group in Suzuki-Miyaura couplings, but competing effects from fluorine (ortho/para-directing) may require:
- Ligand Screening : Bulky ligands (e.g., SPhos) enhance selectivity for bromine substitution over fluorinated positions .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) stabilize Pd catalysts in trifluoromethyl-rich environments .
Contradictions in literature yields (e.g., 48% vs. higher yields for similar substrates) suggest substrate-specific tuning .
Q. What strategies mitigate competing side reactions during functionalization of the benzoate core?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the ester group with tert-butyl to prevent nucleophilic attack during bromination .
- Low-Temperature Lithiation : Use LDA at -78°C to selectively deprotonate positions adjacent to fluorine, avoiding trifluoromethyl group interference .
- Computational Modeling : DFT calculations predict activation barriers for competing pathways (e.g., SNAr vs. radical mechanisms) .
Q. How can researchers resolve contradictions in reported synthetic yields for analogs?
- Methodological Answer :
- Systematic Parameter Screening : Vary catalysts (e.g., CuBr vs. Pd(PPh₃)₄), solvents, and temperatures in small-scale trials .
- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., debrominated or hydrolyzed derivatives) and adjust conditions accordingly .
- Scale-Down Experiments : Reproduce literature methods at microscale to isolate critical variables affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
